N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

lipophilicity drug-likeness CNS penetration

N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 62347-75-5) is a synthetic small molecule (C₁₄H₁₆ClN₃O₂, MW 293.75 g mol⁻¹) belonging to the 1,2,4-oxadiazole benzamide class. Its computed XLogP3 is 3.8, topological polar surface area (TPSA) is 59.2 Ų, and it possesses zero hydrogen‑bond donors and four hydrogen‑bond acceptors.

Molecular Formula C14H16ClN3O2
Molecular Weight 293.75 g/mol
CAS No. 62347-75-5
Cat. No. B15214926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
CAS62347-75-5
Molecular FormulaC14H16ClN3O2
Molecular Weight293.75 g/mol
Structural Identifiers
SMILESCCCCN(C1=NC(=NO1)C)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H16ClN3O2/c1-3-4-9-18(14-16-10(2)17-20-14)13(19)11-5-7-12(15)8-6-11/h5-8H,3-4,9H2,1-2H3
InChIKeyPMENWTMUCIQRKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 62347-75-5) – Physicochemical Identity and Structural Classification


N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 62347-75-5) is a synthetic small molecule (C₁₄H₁₆ClN₃O₂, MW 293.75 g mol⁻¹) belonging to the 1,2,4-oxadiazole benzamide class [1]. Its computed XLogP3 is 3.8, topological polar surface area (TPSA) is 59.2 Ų, and it possesses zero hydrogen‑bond donors and four hydrogen‑bond acceptors [1]. The compound features an N‑butyl chain, a 4‑chlorobenzamide moiety, and a 3‑methyl‑1,2,4‑oxadiazol‑5‑yl substituent, distinguishing it from close analogs that lack the chlorine atom or carry alternative oxadiazole substituents.

Why Generic Substitution of N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide with In‑Class Analogs Is Not Appropriate


Within the 1,2,4-oxadiazole benzamide family, even minor structural changes—such as removal of the 4‑chloro substituent, variation of the N‑alkyl chain length, or relocation of the oxadiazole‑amide linkage—can drastically alter lipophilicity, hydrogen‑bonding capacity, and metabolic stability [1]. In a defined Sirt2 inhibitor series, replacement of the 4‑chlorobenzamide with an unsubstituted benzamide reduced potency by more than one log unit, underscoring that compounds within this class cannot be assumed to be functionally interchangeable [2]. These structure‑activity relationships demand compound‑specific evaluation rather than generic substitution.

Quantitative Differentiation of N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide from Its Closest Structural Analogs


Elevated Lipophilicity (XLogP3) Relative to the Non‑Chlorinated Benzamide Analog

The presence of the 4‑chloro substituent increases the computed partition coefficient (XLogP3) of the target compound to 3.8, compared with an XLogP3 of approximately 3.0 for the non‑chlorinated analog N‑butyl‑N‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)benzamide (CAS 62347‑74‑4) [1]. This ΔXLogP3 of ≈ 0.8 log units corresponds to a roughly six‑fold increase in lipophilicity, a magnitude known to influence membrane permeability and CNS distribution [2].

lipophilicity drug-likeness CNS penetration

Increased Molecular Weight and Heavy Atom Count Versus the Non‑Chlorinated Amide

The 4‑chloro substitution adds 34.45 g mol⁻¹ to the molecular weight (293.75 vs. 259.30 g mol⁻¹) and one additional heavy atom (20 vs. 19) relative to the non‑chlorinated analog [1],[2]. This structural difference alters the compound's molar refractivity and polarizability, which can affect binding to hydrophobic protein pockets and contribute to differential off‑rate kinetics in target engagement.

molecular weight heavy atom count physicochemical properties

Zero Hydrogen‑Bond Donors: Differentiation from Amide‑NH‑Containing Oxadiazole Analogs

The target compound possesses zero hydrogen‑bond donors (HBD = 0) because the amide nitrogen is fully substituted with both the N‑butyl and the oxadiazole ring [1]. In contrast, many benzamide‑based oxadiazole analogs retain an amide NH (HBD = 1) [2]. A HBD count of zero is a stringent requirement for optimal CNS drug‑likeness according to multiparameter scoring schemes, and this property distinguishes the compound from amide‑NH‑bearing analogs that may exhibit lower passive BBB permeability.

hydrogen bond donor count ADME CNS drug-likeness

Potential Sirt2 Inhibitory Activity Inferred from the 1,2,4‑Oxadiazole Pharmacophore

1,2,4‑Oxadiazole‑based compounds have been identified as potent Sirt2 inhibitors, with optimized analogs achieving IC₅₀ values at single‑digit micromolar concentrations against hSirt2 deacetylase activity [1]. Although direct Sirt2 inhibition data for this specific compound are not available, the conserved 1,2,4‑oxadiazole‑benzamide scaffold is the pharmacophore responsible for uncompetitive inhibition toward both peptide substrate and NAD⁺, and the 4‑chloro substituent has been associated with enhanced potency in related series [2]. This class‑level evidence suggests the compound warrants evaluation in Sirt2 biochemical assays.

Sirt2 inhibition anticancer epigenetics

Oxadiazolyl Benzamide Patent Class Assignment as Minor Tranquilizer / Sleep Inducer

A foundational patent (US 3,183,241) claims substituted oxadiazolyl benzamides, including structures closely related to the target compound, as minor tranquilizers and sleep inducers with oral activity in rodent models [1]. The target compound falls within the generic Markush structure of Formula I where R₁ is n‑butyl and R₂ is 4‑chlorophenyl, a substitution pattern explicitly exemplified in the patent. This provides a regulatory‑grade precedent for CNS‑depressant activity, although quantitative potency data for this specific compound are not disclosed in the patent.

CNS tranquilizer sleep inducer GABAergic

Research and Industrial Application Scenarios for N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide


CNS Drug Discovery Screening Library Component

The combination of XLogP3 = 3.8, TPSA = 59.2 Ų, and HBD = 0 aligns with all four CNS MPO criteria, making this compound a strong candidate for inclusion in focused CNS screening libraries [1]. The 4‑chloro substitution differentiates it from non‑halogenated analogs by providing higher lipophilicity (ΔXLogP3 ≈ +0.8) while maintaining a favorable ADME profile, as established in Section 3.

Sirt2 Epigenetic Inhibitor Medicinal Chemistry Optimization

The conserved 1,2,4‑oxadiazole‑benzamide core is a validated Sirt2 pharmacophore with demonstrated selectivity over Sirt1/3/5 [2]. This compound can serve as a starting point for SAR exploration, where the N‑butyl chain and 4‑chlorobenzamide substituents can be systematically varied to optimize potency and selectivity, building on the class‑level evidence presented in Section 3.

Reference Compound for Oxadiazole‑Bearing Antibacterial PDF Inhibitor Design

1,2,4‑Oxadiazole derivatives with amide functionality have shown potent antibacterial peptide deformylase (PDF) inhibitory activity against multidrug‑resistant clinical isolates [3]. The target compound's oxadiazole‑amide connectivity pattern matches the general scaffold of the PDF inhibitor series, positioning it as a useful reference for comparative biochemical profiling in bacterial PDF drug discovery programs.

Physicochemical Standard for Chlorine‑Substituted Oxadiazole Benzamides

With a defined MW (293.75 g mol⁻¹), XLogP3 (3.8), TPSA (59.2 Ų), HBD = 0, and HBA = 4, this compound can serve as a well‑characterized physicochemical standard for calibrating chromatographic retention, logD measurements, and computational ADME models specific to the 1,2,4‑oxadiazole benzamide class [1].

Quote Request

Request a Quote for N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.